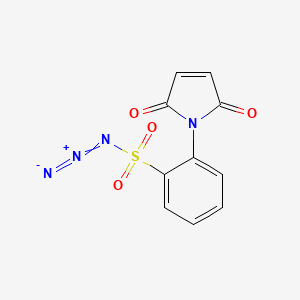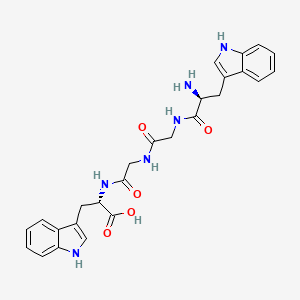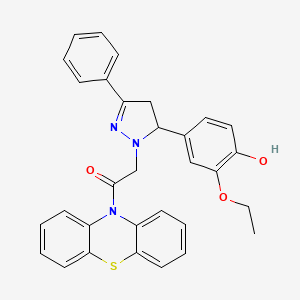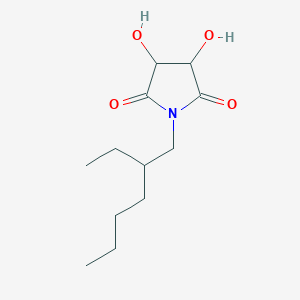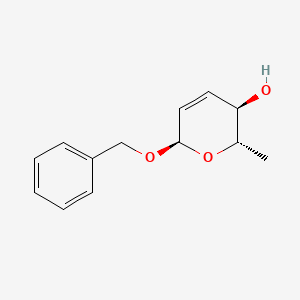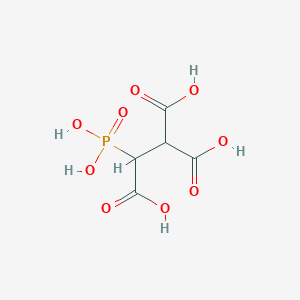![molecular formula C10H15N3O3 B14448930 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol CAS No. 73010-41-0](/img/structure/B14448930.png)
2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is a compound that features both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol typically involves the reaction of 4-nitroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar structure but lacks the nitro group.
4-Nitroaniline: Contains the nitro group but lacks the ethanolamine moiety.
N-(2-Hydroxyethyl)ethylenediamine: Similar structure but with different substitution patterns.
Uniqueness
2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is unique due to the presence of both the nitro group and the ethanolamine moiety, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
73010-41-0 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-[N-(2-aminoethyl)-4-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O3/c11-5-6-12(7-8-14)9-1-3-10(4-2-9)13(15)16/h1-4,14H,5-8,11H2 |
Clé InChI |
QYSNHGXSJJHUGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCN)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



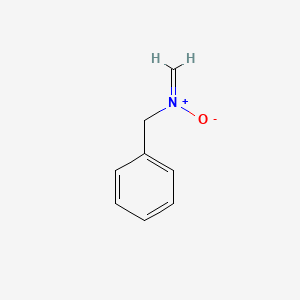
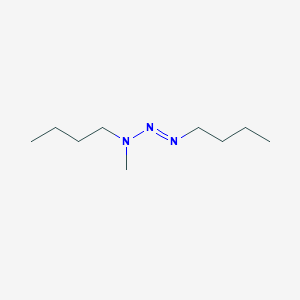
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
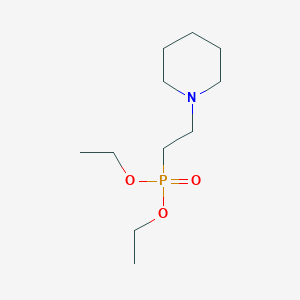
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
